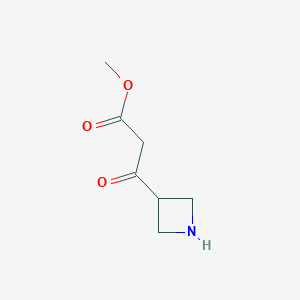![molecular formula C9H14 B13948427 8-Methylenebicyclo[5.1.0]octane CAS No. 54211-15-3](/img/structure/B13948427.png)
8-Methylenebicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylenebicyclo[5.1.0]octane is a bicyclic hydrocarbon with the molecular formula C9H14. It is characterized by a unique structure where a methylene group is attached to a bicyclo[5.1.0]octane framework. This compound is known for its applications in organic synthesis and research due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Methylenebicyclo[5.1.0]octane can be synthesized through various methods, primarily involving cyclization reactions of alkenes. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods often involve the use of high-purity reagents and advanced catalytic systems to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylenebicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Methylenebicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Methylenebicyclo[5.1.0]octane involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity. The bicyclic structure provides rigidity, affecting how the compound interacts with enzymes and other biological molecules .
Comparación Con Compuestos Similares
Bicyclo[5.1.0]octane: Lacks the methylene group, resulting in different reactivity and applications.
8-Methylidenebicyclo[5.1.0]octane: A closely related compound with similar properties but slight structural differences
Uniqueness: 8-Methylenebicyclo[5.1.0]octane is unique due to its methylene group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Propiedades
Número CAS |
54211-15-3 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
8-methylidenebicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14/c1-7-8-5-3-2-4-6-9(7)8/h8-9H,1-6H2 |
Clave InChI |
MUDRFXBMCDULFP-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C1CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)


![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)



![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)


